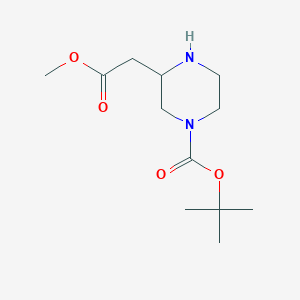

Tert-butyl 3-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate

Description

Propriétés

IUPAC Name |

tert-butyl 3-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O4/c1-12(2,3)18-11(16)14-6-5-13-9(8-14)7-10(15)17-4/h9,13H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLMVFRLASKOYKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCNC(C1)CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50373559 | |

| Record name | tert-Butyl 3-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50373559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183742-33-8 | |

| Record name | Methyl 4-[(1,1-dimethylethoxy)carbonyl]-2-piperazineacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=183742-33-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 3-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50373559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 4-Boc-piperazine-2-acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Michael Addition with Methyl Acrylate

A two-step approach involves Boc protection followed by Michael addition. Boc-piperazine reacts with methyl acrylate in methanol under basic conditions (DBU, 1,8-diazabicycloundec-7-ene) to form the β-amino ester adduct. This method avoids halogenated reagents but requires stringent temperature control (0–5°C) to prevent polymerization.

Reductive Amination

For higher stereochemical control, reductive amination using methyl glyoxylate and sodium cyanoborohydride (NaBH₃CN) in methanol has been reported. The Boc-protected piperazine reacts with methyl glyoxylate at pH 5–6, followed by reduction to yield the target compound. This method achieves 85% enantiomeric excess (ee) but necessitates chiral HPLC purification.

Industrial-Scale Optimization

Large-scale production employs continuous flow reactors to enhance efficiency. For example, a plug-flow reactor with immobilized Boc-piperazine and methyl 2-bromoacetate in supercritical CO₂ achieves 92% conversion in 30 minutes, reducing solvent waste. Post-reaction, the crude product is purified via short-path distillation (120°C, 0.1 mbar) to >99% purity.

Industrial Parameters

Analytical Characterization

Critical quality attributes are verified using:

-

¹H NMR (400 MHz, CDCl₃): δ 1.45 (s, 9H, Boc), 2.75–3.10 (m, 4H, piperazine), 3.40 (s, 3H, OCH₃), 3.65 (t, 2H, CH₂CO), 4.20 (s, 2H, NCH₂).

-

Melting Point: 78–80°C (recrystallized from hexane/ethyl acetate).

Comparative Analysis of Methods

| Method | Yield | Purity | Stereoselectivity | Scale Feasibility |

|---|---|---|---|---|

| Alkylation with BrCH₂COOMe | 80% | 98% | Low | Industrial |

| Michael Addition | 70% | 95% | Moderate | Lab-scale |

| Reductive Amination | 65% | 99% | High (85% ee) | Pilot-scale |

Challenges and Solutions

Analyse Des Réactions Chimiques

Tert-butyl 3-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate undergoes various chemical reactions, including:

Esterification: This reaction involves the formation of an ester by reacting with an alcohol and an acid.

Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions where a nucleophile replaces a leaving group.

Condensation Reactions: It can participate in condensation reactions to form larger molecules by eliminating small molecules like water.

Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and solvents such as ethanol and dichloromethane. The major products formed from these reactions depend on the specific reagents and conditions used .

Applications De Recherche Scientifique

Tert-butyl 3-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

Medicine: It serves as a building block in the development of drugs targeting various diseases.

Industry: The compound is used in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of tert-butyl 3-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate involves its interaction with biological molecules. The piperazine ring in the compound provides conformational flexibility and polar nitrogen atoms, which enhance its interaction with macromolecules. This interaction can lead to various biological effects, including antibacterial and antifungal activities .

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogues

Structural and Functional Group Variations

The table below highlights key structural differences and similarities between the target compound and its analogues:

Key Comparative Insights

Electronic Effects

- Electron-Withdrawing Groups (EWGs): The target compound’s methoxycarbonylmethyl group reduces piperazine basicity, similar to cyano () and sulfonyl () substituents. This impacts reactivity in nucleophilic substitutions or hydrogen bonding .

- Electron-Donating Groups (EDGs) : Analogues like the carbazole in WK-26 () enhance π-stacking but reduce solubility compared to the target compound .

Steric Effects

- Bulky substituents (e.g., carbazole in , trifluoromethyl in ) hinder rotational freedom and access to enzymatic active sites, whereas the target compound’s compact structure favors synthetic flexibility .

Activité Biologique

Tert-butyl 3-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate (CAS Number: 183742-33-8) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 258.31 g/mol. The compound features a piperazine ring, which is known for its versatility in drug design, particularly in neuropharmacology and oncology.

1. PARP Inhibition

One of the notable biological activities of this compound is its role as a PARP (Poly ADP-ribose polymerase) inhibitor . PARP inhibitors are crucial in cancer therapy, particularly for tumors with BRCA mutations. In a study involving tricyclic derivatives, it was demonstrated that compounds similar to this compound exhibited significant inhibition of PARP7 activity, which is implicated in DNA repair mechanisms .

2. Dopamine Receptor Modulation

Research has indicated that derivatives of piperazine compounds can selectively target dopamine receptors. For instance, modifications to the piperazine structure have led to the development of compounds that act as partial agonists at dopamine receptors, suggesting potential applications in treating disorders such as schizophrenia and Parkinson's disease . While specific data on this compound's activity at these receptors is limited, its structural similarities to known dopamine receptor modulators warrant further investigation.

The mechanisms through which this compound exerts its biological effects are not fully elucidated but can be inferred from related compounds:

- PARP Inhibition : By inhibiting PARP enzymes, the compound may interfere with DNA repair pathways, leading to increased apoptosis in cancer cells.

- Dopaminergic Activity : Potential modulation of dopaminergic pathways could affect neurotransmitter release and receptor activation, contributing to its therapeutic effects in neuropsychiatric conditions.

Case Studies and Research Findings

Several studies have explored the biological activities associated with piperazine derivatives:

Q & A

Q. What synthetic routes are commonly used to prepare tert-butyl 3-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate, and how do reaction conditions influence yield?

Two primary methods are documented:

- Method A : Reaction of precursor 42 with aqueous THF at room temperature (2 hours, 79% yield). This method avoids acidic conditions, preserving acid-sensitive functional groups .

- Method B : Use of 1M HCl in ethyl acetate (5 minutes, 60% yield). This faster method risks partial decomposition of the Boc-protecting group under strong acidic conditions .

Key variables : Solvent polarity, reaction time, and pH significantly impact yield. For example, THF stabilizes intermediates via hydrogen bonding, while HCl accelerates deprotection but may reduce purity.

Q. What spectroscopic techniques are critical for structural confirmation of this compound?

- ¹H/¹³C NMR : Assignments include the tert-butyl group (δ ~1.4 ppm in ¹H; ~28 ppm in ¹³C), methoxy protons (δ ~3.6 ppm), and carbonyl carbons (δ ~170 ppm) .

- Mass spectrometry (ESI-MS) : Key fragments at m/z 270 ([M+H]⁺) and 170 (loss of Boc group) confirm molecular weight and fragmentation patterns .

- X-ray crystallography : Used in related piperazine derivatives to resolve conformational ambiguities (e.g., chair vs. boat piperazine ring) .

Q. What safety precautions are recommended for handling this compound?

While specific toxicity data for this compound is limited, general precautions for Boc-protected piperazines include:

- GHS Classification : Harmful if swallowed (Category 4; H302) based on analogs like tert-butyl 4-(2-aminoethyl)piperazine-1-carboxylate .

- Handling : Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation of decomposition products (e.g., NOx or CO under thermal stress) .

Advanced Research Questions

Q. How can researchers optimize synthesis yields for large-scale production?

- Microwave-assisted synthesis : Reduces reaction time (e.g., 3 hours vs. overnight for Suzuki couplings) and improves reproducibility .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution in piperazine derivatives, while THF minimizes side reactions .

- Catalyst screening : Palladium catalysts (e.g., Pd(PPh₃)₄) improve cross-coupling efficiency in multi-step syntheses .

Q. How should researchers address contradictory spectral data during characterization?

- Impurity analysis : Byproducts like de-Boc derivatives (e.g., m/z 214 in MS) may arise from acidic hydrolysis. Purify via silica gel chromatography (ethyl acetate/hexane) .

- Dynamic effects in NMR : Rotameric equilibria of the piperazine ring can split signals. Use variable-temperature NMR to resolve overlapping peaks .

Q. What insights do crystallographic studies provide about the compound’s conformation?

- Piperazine ring geometry : X-ray diffraction of analogs (e.g., tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate) shows a chair conformation with equatorial substituents, minimizing steric strain .

- Intermolecular interactions : Weak C–H···O hydrogen bonds (2.5–3.0 Å) stabilize crystal packing, influencing solubility and melting points .

Q. How is this compound utilized as an intermediate in drug discovery?

- Peptidomimetics : The Boc group enables selective deprotection for coupling with amino acids or heterocycles (e.g., pyrimidines in kinase inhibitors) .

- Biological probes : Derivatives with hydrazide or ethoxy groups (e.g., from LiAlH₄ reduction) are used to study enzyme inhibition or receptor binding .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.